Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 127625-17-6, IUPAC name: ethyl 7-chloro-1-cyclopropyl-1,4-dihydro-6-nitro-4-oxo-3-quinolinecarboxylate) is a fluoroquinolone derivative with a molecular weight of 336.73 g/mol . Structurally, it features a bicyclic quinoline core substituted with a cyclopropyl group at position 1, a nitro group at position 6, a chlorine atom at position 7, and an ethyl ester at position 2. This compound serves as a key intermediate in synthesizing antimicrobial agents, particularly analogs of ciprofloxacin . Its crystal structure (triclinic, space group P1) reveals intermolecular C–H···O and C–H···Cl interactions that stabilize the lattice, with a melting point of 438 K .
Properties
IUPAC Name |
ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-2-23-15(20)10-7-17(8-3-4-8)12-6-11(16)13(18(21)22)5-9(12)14(10)19/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTIGDGVVZJJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)[N+](=O)[O-])Cl)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363639 | |
| Record name | Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127625-17-6 | |
| Record name | Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Functionalized Benzoylacrylates
The most widely documented method involves cyclocondensation of ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-nitrobenzoyl)acrylate intermediates. This approach adapts protocols from analogous fluoroquinolone syntheses:
Step 1: Acid Chloride Formation
2,4-Dichloro-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in benzene at reflux to yield the corresponding acid chloride. Excess SOCl₂ is removed via distillation under reduced pressure.
Step 2: Acrylate Intermediate Synthesis
The acid chloride reacts with ethyl 3-(dimethylamino)acrylate in anhydrous THF at 0–5°C. This Michael addition forms ethyl 3-(dimethylamino)-2-(2,4-dichloro-5-nitrobenzoyl)acrylate with >85% yield.
Step 3: Amination with Cyclopropylamine
The dimethylamino group is displaced by cyclopropylamine in ethanol at 60°C for 12 hours, producing ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-nitrobenzoyl)acrylate. This step achieves ~78% yield after recrystallization from hexane.
Step 4: Cyclization to Quinolone Core
Heating the aminated acrylate in DMF with potassium carbonate (K₂CO₃) at 100°C induces cyclization. The reaction proceeds via intramolecular nucleophilic attack, forming the quinoline ring and eliminating HCl. This critical step yields 65–70% of the target compound.
Alternative Route via Benzenepropanoic Acid Derivatives
A less common method starts with ethyl 2,4-dichloro-α-[(cyclopropylamino)methylene]-5-nitro-β-oxobenzenepropanoate:
Single-Step Cyclization
The precursor undergoes thermal cyclization in diphenyl ether at 180°C for 3 hours. This solvent-free approach simplifies purification but gives lower yields (52–55%) due to competing decomposition pathways.
Comparative Analysis of Synthetic Methods
The cyclocondensation method offers better reproducibility for large-scale synthesis, while the benzenepropanoate route may suit small-scale applications requiring minimal purification.
Critical Process Parameters
Nitration Position Control
Introducing the nitro group at C-6 requires precise conditions:
Cyclopropane Ring Stability
Cyclopropylamine incorporation demands strict anhydrous conditions. Traces of moisture lead to ring-opening reactions, reducing yields by 15–20%.
Physicochemical Characterization
The high melting point indicates strong crystal lattice forces, necessitating hot filtration during recrystallization.
Process Optimization Challenges
Byproduct Formation
Major impurities include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H13ClN2O5
- Molecular Weight : 337.73 g/mol
- CAS Number : 127625-17-6
The compound features a quinoline structure, which is known for its biological activity and serves as a scaffold for drug development. The presence of the nitro group and the cyclopropyl moiety enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of quinolone compounds exhibit considerable antimicrobial properties. Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied as a potential candidate for developing new antibiotics. A study demonstrated its effectiveness against various bacterial strains, including resistant strains, suggesting its role as a lead compound for antibiotic development .
Anticancer Research
The compound's structural similarity to known anticancer agents has led to investigations into its efficacy against cancer cell lines. Preliminary studies have shown that it can induce apoptosis in certain cancer cells, making it a subject of interest for further research in anticancer drug development .
Central Nervous System Effects
There is emerging evidence that quinolone derivatives may influence the central nervous system (CNS). This compound has been evaluated for its neuroprotective effects in animal models of neurodegenerative diseases . These studies suggest potential applications in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The nitro group at position 6 in the target compound is critical for DNA gyrase inhibition, a mechanism shared by fluoroquinolones . Replacing NO₂ with F (as in the 6-fluoro-8-nitro analog) enhances solubility but may reduce target-binding affinity . Chlorine at position 7 improves pharmacokinetic stability compared to fluorine-substituted analogs .
Impact of Cyclopropyl Group :
- The cyclopropyl moiety at position 1 is conserved across most analogs to maintain bacterial topoisomerase inhibition . Its removal or replacement (e.g., with methyl or benzyl groups) significantly reduces antibacterial potency .
Ester vs. Carboxylic Acid Derivatives: The ethyl ester at position 3 in the target compound is a prodrug form, improving membrane permeability. Hydrolysis to the carboxylic acid (e.g., 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) activates antibacterial effects but decreases oral bioavailability .
Crystallographic and Physicochemical Properties
- Crystal Packing : The target compound exhibits triclinic symmetry with C–H···O (3.065–3.537 Å) and C–H···Cl (3.431–3.735 Å) interactions, whereas the 6-fluoro-8-nitro analog shows similar packing but with shorter F···H contacts (2.892 Å) .
- Thermal Stability : Decomposition temperatures vary with substituents. The target compound decomposes at 165°C, while the 6-fluoro-8-nitro analog decomposes at 256–257°C .
Biological Activity
Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 127625-17-6) is a synthetic compound belonging to the quinolone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C15H13ClN2O5
- Molecular Weight : 337.73 g/mol
- IUPAC Name : Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxoquinoline-3-carboxylate
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties, particularly against various strains of bacteria and fungi.
The primary mechanism through which this compound exerts its antimicrobial effects is by inhibiting bacterial DNA synthesis. This inhibition occurs through the targeting of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication and transcription.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of the compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 128 |
Study on Antibacterial Activity
A recent study published in MDPI demonstrated that derivatives of quinolone compounds, including ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo, exhibited strong antibacterial activity against multidrug-resistant (MDR) strains. The study utilized in vitro testing to assess the effectiveness of these compounds against clinical isolates of E. coli and MRSA, revealing promising results with MIC values ranging from 16 to 64 µg/mL .
Research on Antifungal Properties
Another investigation focused on the antifungal properties of this compound against Candida species. The results indicated that ethyl 7-chloro-1-cyclopropyl-6-nitro demonstrated significant inhibition at concentrations as low as 128 µg/mL, suggesting potential use in treating fungal infections resistant to conventional therapies .
Toxicological Profile
While the biological activity is promising, it is crucial to evaluate the safety profile of ethyl 7-chloro-1-cyclopropyl-6-nitro. Preliminary cytotoxicity assays indicated low toxicity in mammalian cell lines at therapeutic concentrations, making it a candidate for further development as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
